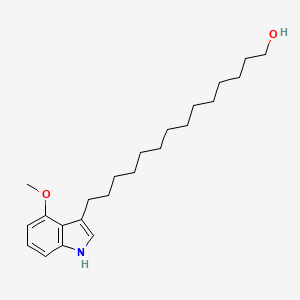![molecular formula C13H10N6O2 B15159707 Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate CAS No. 821009-86-3](/img/structure/B15159707.png)
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate is a complex organic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.
準備方法
The synthesis of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the tetrazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a quinoxaline derivative with a suitable azide under specific conditions. The resulting intermediate is then further functionalized to introduce the cyano and ethyl ester groups .
Industrial production methods for such compounds often focus on optimizing reaction conditions to improve yield and purity. This may involve the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .
化学反応の分析
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a potential candidate for developing new drugs with antibacterial, antifungal, or antiviral properties
作用機序
The mechanism of action of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that the compound can bind to targets such as the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .
類似化合物との比較
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can be compared with other tetrazoloquinoxaline derivatives, such as:
[1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one: Known for its antimicrobial and anticancer properties.
[1,2,4]triazolo[4,3-a]quinoxaline: Exhibits antiviral and antibacterial activities.
Tetrazolo[1,5-a]quinoxalin-4-yl pyrazolidine-3,5-dione: Shows promising anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
821009-86-3 |
|---|---|
分子式 |
C13H10N6O2 |
分子量 |
282.26 g/mol |
IUPAC名 |
ethyl 2-cyano-2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)acetate |
InChI |
InChI=1S/C13H10N6O2/c1-2-21-13(20)8(7-14)11-12-16-17-18-19(12)10-6-4-3-5-9(10)15-11/h3-6,15H,2H2,1H3 |
InChIキー |
UOOOEGOGQWCOBF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C1C2=NN=NN2C3=CC=CC=C3N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


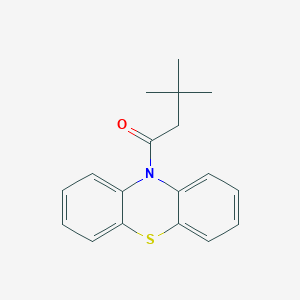
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
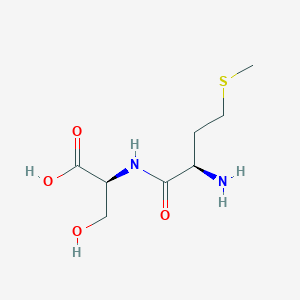
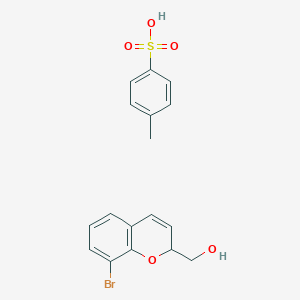
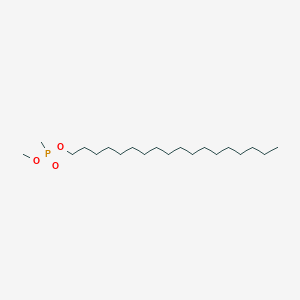
acetyl}glycine](/img/structure/B15159713.png)
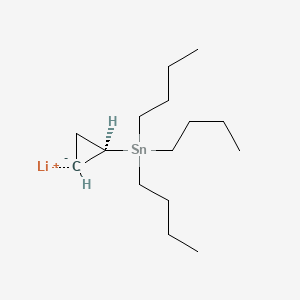
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
